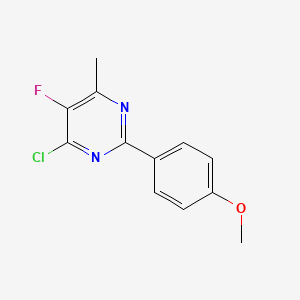
4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, methylamine, and appropriate halogenated pyrimidine derivatives.
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with methylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with a halogenated pyrimidine derivative under basic conditions to form the pyrimidine ring.
Halogenation: The final step involves the selective halogenation of the pyrimidine ring to introduce chlorine and fluorine substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the methoxy group can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-fluoropyrimidine: Similar in structure but lacks the methoxyphenyl and methyl groups.
4-Chloro-2-pyridinemethanol: Contains a pyridine ring instead of a pyrimidine ring and lacks the fluorine and methoxyphenyl groups.
Uniqueness
4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine is unique due to the combination of its substituents, which confer specific chemical properties and potential applications that are distinct from other similar compounds. The presence of the methoxyphenyl group, in particular, can enhance its biological activity and selectivity.
Propiedades
Fórmula molecular |
C12H10ClFN2O |
|---|---|
Peso molecular |
252.67 g/mol |
Nombre IUPAC |
4-chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine |
InChI |
InChI=1S/C12H10ClFN2O/c1-7-10(14)11(13)16-12(15-7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3 |
Clave InChI |
WLWSUHNJXOWSDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)OC)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-](/img/structure/B12078043.png)
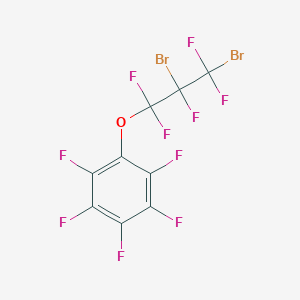
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-methylaniline](/img/structure/B12078055.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12078064.png)
![10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12078070.png)
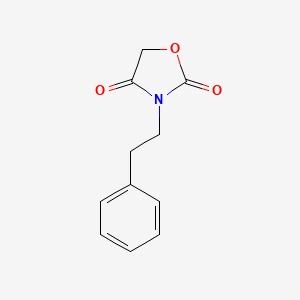
![[hydroxy-[[5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12078085.png)
![[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate](/img/structure/B12078092.png)

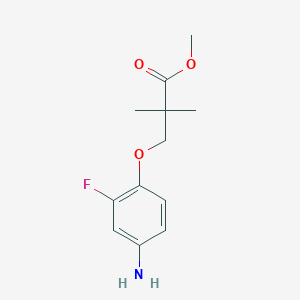
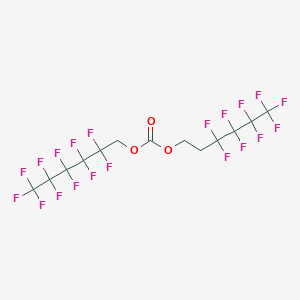
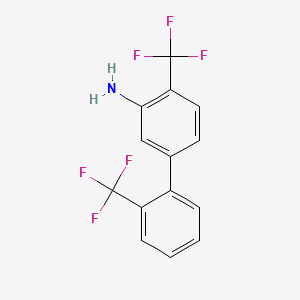
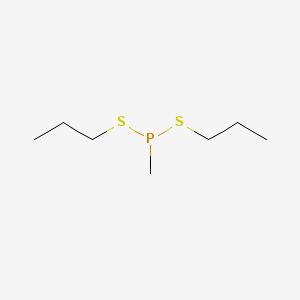
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
